molecular formula C15H23BClNO2 B1426272 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester CAS No. 1384216-47-0

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B1426272
CAS No.: 1384216-47-0
M. Wt: 295.6 g/mol
InChI Key: YQQGIMWHFDQUNR-UHFFFAOYSA-N
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Description

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BClNO2 and its molecular weight is 295.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solubility and Organic Synthesis

  • Solubility in Organic Solvents : Research conducted by Leszczyński, Hofman, and Sporzyński (2020) demonstrated the solubilities of phenylboronic acid and its derivatives, including pinacol ester, in various organic solvents. Their study revealed that pinacol ester shows better solubility than the parent acid in all tested solvents, highlighting its utility in organic synthesis and formulation processes (Leszczyński et al., 2020).

Sensor Development

  • Development of Fluorescent Sensors : Miho et al. (2021) developed a highly sensitive PET (photo-induced electron transfer)-type fluorescent sensor using Anthracene-(aminomethyl)phenylboronic acid pinacol ester. This sensor exhibits high sensitivity to trace amounts of water, showcasing the potential of such compounds in environmental monitoring and analytical chemistry applications (Miho et al., 2021).

Drug Delivery Systems

  • Oxidation-Responsive Polymeric Vesicles : A study by Tong et al. (2018) introduced a dual-responsive insulin delivery device that integrates glucose- and H2O2-responsive polymeric vesicles with microneedles for the transcutaneous delivery of insulin in diabetic rats. The study exemplifies the application of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester in creating smart drug delivery systems that respond to physiological changes (Tong et al., 2018).

Materials Science

  • Synthesis of H2O2-Cleavable Polymers : Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. This innovative approach integrates the phenylboronic acid ester into the polymer backbone, demonstrating a novel method for creating materials sensitive to oxidative environments. Such materials are promising for controlled release and environmentally sensitive applications (Cui et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . Therefore, the targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is part of a broader biochemical pathway involving the synthesis of complex organic compounds. The creation of new carbon-carbon bonds can lead to the formation of larger organic molecules, which can have various downstream effects depending on the specific molecules involved .

Pharmacokinetics

It’s important to note that boronic pinacol esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds in target molecules. This can lead to the synthesis of larger, more complex organic compounds. The specific molecular and cellular effects would depend on the nature of these resulting compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be reduced in environments with a pH around 7.4 (typical physiological pH).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and other hydroxyl-containing compounds, which is crucial for its function as a molecular probe and in drug design. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . It can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This compound can also bind to DNA and RNA, affecting their stability and function. Additionally, it can modulate protein-protein interactions by binding to specific sites on proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of water or other reactive compounds . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can act as a mild inhibitor of specific enzymes, leading to subtle changes in cellular function . At higher doses, it can cause significant toxicity, including cell death and tissue damage. Threshold effects are observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with other biomolecules, leading to changes in metabolic flux and the production of reactive oxygen species. This compound can also affect the levels of key metabolites, influencing cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. This compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on various organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis.

Properties

IUPAC Name

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(17)9-11(13)10-18(5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQGIMWHFDQUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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